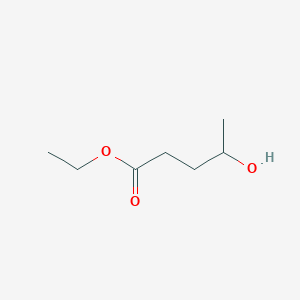

ethyl 4-hydroxypentanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-hydroxypentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-10-7(9)5-4-6(2)8/h6,8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATJOUJXNFFTQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 4 Hydroxypentanoate

Catalytic Hydrogenation Routes

Catalytic hydrogenation represents the most direct and efficient pathway for the conversion of ethyl levulinate to ethyl 4-hydroxypentanoate (B1260314). This section explores both heterogeneous and homogeneous catalytic approaches, detailing the catalysts, their performance, and the influence of various reaction parameters.

Heterogeneous Catalysis from Ethyl Levulinate

Heterogeneous catalysis is a cornerstone in the industrial production of ethyl 4-hydroxypentanoate due to the ease of catalyst separation and recycling. The process typically involves the hydrogenation of the ketone group in ethyl levulinate. researchgate.net The subsequent intramolecular transesterification of the intermediate, this compound, can lead to the formation of γ-valerolactone (GVL), a valuable biofuel and green solvent. rsc.org

A variety of supported metal catalysts have been investigated for the hydrogenation of ethyl levulinate. Ruthenium-based catalysts, particularly Ru/C, are highly effective. mdpi.com Bimetallic catalysts, such as copper-nickel supported on alumina (B75360) (Cu-Ni/Al2O3), have also demonstrated high activity and stability. acs.org Furthermore, ruthenium supported on metal-organic frameworks (MOFs), like Ru/UiO-66, has emerged as a highly efficient catalyst. nih.gov

The performance of these catalysts is typically evaluated based on the conversion of ethyl levulinate and the selectivity towards this compound or the subsequent product, γ-valerolactone. For instance, Ru/UiO-66 has been shown to achieve 100% conversion of ethyl levulinate under specific conditions. nih.gov In some systems, this compound is an intermediate, and the reaction is optimized to produce GVL. For example, a 10Cu-5Ni/Al2O3 catalyst yielded 97% GVL. acs.org

Interactive Data Table: Performance of Heterogeneous Catalysts in Ethyl Levulinate Hydrogenation

| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Time (h) | EL Conversion (%) | Product Selectivity (%) | Reference |

| Ru/UiO-66 | UiO-66 | 80 | 0.5 | 1 | 100 | EHP + GVL | nih.gov |

| 10Cu-5Ni/Al2O3 | Al2O3 | 150 | - | 12 | >97 | GVL: 97 | acs.org |

| 3Ru-SBA-15 | SBA-15 | Room Temp | 0.5 | - | ~80 | EHP: 97 | researchgate.net |

| Co/SBA-15 | SBA-15 | - | - | - | - | EHP: 90 | rsc.org |

EHP: this compound, GVL: γ-valerolactone, EL: Ethyl Levulinate

Optimizing reaction conditions is crucial for achieving high conversion and selectivity. Key parameters include temperature, hydrogen pressure, and the choice of solvent.

Temperature: The reaction temperature influences the rate of both the hydrogenation of ethyl levulinate and the subsequent conversion of this compound to GVL. For instance, in the catalytic transfer hydrogenation of ethyl levulinate, increasing the temperature generally leads to higher conversion rates. acs.org

Pressure: Hydrogen pressure is a critical factor in catalytic hydrogenation. Studies have shown that higher pressures can lead to increased conversion rates. For example, in the hydrogenation of ethyl levulinate over a Ru/UiO-66 catalyst, the reaction is typically carried out under a specific hydrogen pressure to achieve high efficiency. nih.govresearchgate.net

Homogeneous Catalysis Approaches

Homogeneous catalysis offers the advantage of high activity and selectivity under mild reaction conditions. However, the separation of the catalyst from the reaction mixture can be challenging. In the context of this compound synthesis, homogeneous catalysts are particularly significant for asymmetric hydrogenation to produce chiral molecules.

The asymmetric hydrogenation of the prochiral ketone group in ethyl levulinate allows for the synthesis of enantiomerically enriched this compound. This is achieved using chiral metal complexes as catalysts. Ruthenium complexes with chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are effective for this transformation. researchgate.net

The use of a Ru(II)-BINAP catalyst system, often in the presence of an acid co-catalyst like HCl, has been shown to produce optically active γ-hydroxy esters which can then cyclize to form γ-valerolactone with high optical purity. researchgate.net For the hydrogenation of ethyl levulinate using a Ru(II)-BINAP-HCl system, the resulting γ-valerolactone can achieve an optical purity of 98-99% enantiomeric excess (ee). researchgate.net The reaction is typically carried out in an alcohol solvent, such as ethanol (B145695), at elevated temperatures and hydrogen pressures. researchgate.net

Interactive Data Table: Performance of Homogeneous Catalysts in Asymmetric Hydrogenation of Ethyl Levulinate

| Catalyst System | Ligand | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Product | Optical Purity (% ee) | Reference |

| Ru(II)-BINAP-HCl | BINAP | Ethanol | 60 | 60-70 | 5 | γ-valerolactone | 98-99 | researchgate.net |

Ligand Design and Catalyst Performance

The asymmetric hydrogenation of ethyl 4-oxopentanoate (B1231505) (ethyl levulinate) is a primary route to enantiomerically enriched this compound. The success of this transformation is highly dependent on the design of chiral ligands that coordinate to a metal center, typically ruthenium, to create a highly selective and active catalyst.

Detailed Research Findings: The performance of the catalyst is dictated by the steric and electronic properties of the chiral ligand. Ligands create a specific chiral environment around the metal atom, which directs the approach of the hydrogen and the ketone substrate, leading to the preferential formation of one enantiomer.

Atropisomeric Biaryl Phosphines: Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives (e.g., SYNPHOS) are widely used. Their C2 symmetry and rigid chiral backbone create a well-defined catalytic pocket. The electronic nature of the aryl substituents on the phosphorus atoms can be tuned to modulate catalyst activity and selectivity. Electron-donating groups generally increase the reactivity of the catalyst.

Nitrogen-Containing Ligands: Tridentate NNP ligands, often derived from cinchona alkaloids, have also been successfully employed in ruthenium-catalyzed hydrogenations. nih.gov These ligands coordinate to the metal through two nitrogen atoms and one phosphorus atom, creating a stable complex that can effectively differentiate the enantiotopic faces of the ketone.

Metal-Ligand Bifunctionality: More advanced catalyst designs involve metal-ligand bifunctionality. nih.gov In these systems, a ligand containing an N-H moiety works in concert with the metal hydride. The N-H group can form a hydrogen bond with the carbonyl oxygen of the substrate, positioning it for hydride transfer from the metal center. nih.gov This cooperative mechanism can significantly lower the activation energy of the reaction, leading to higher catalyst turnover frequencies. Iron complexes with tetradentate phosphine-amine ligands have been developed based on this principle for the asymmetric hydrogenation of ketones. nih.gov

The choice of ligand is crucial for achieving high enantiomeric excess (ee) and chemical yield. The optimal ligand often depends on the specific substrate and reaction conditions.

Table 1: Influence of Ligand Design on Catalyst Performance in Asymmetric Hydrogenation of Ethyl 4-Oxopentanoate

| Catalyst/Ligand System | Substrate | Enantiomeric Excess (ee) | Yield | Reference |

| Ru-BINAP | Ethyl 4-Oxopentanoate | >98% | High | nih.gov |

| Ru-SYNPHOS | Various Ketones | >99% | High | nih.gov |

| Ru-Cinchona-NNP | Aromatic Ketones | up to 99.9% | High | nih.gov |

| Fe-P-N-N-H | Various Ketones | 90-100% | High | nih.gov |

Reduction of Ketone Precursors

The reduction of the ketone group in ethyl 4-oxopentanoate, while leaving the ester group intact, is a key strategy for synthesizing this compound.

Chemoselective Reduction of Ethyl 4-Oxopentanoate (e.g., using Sodium Borohydride)

Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent, ideal for the chemoselective reduction of ketones in the presence of less reactive functional groups like esters. sci-hub.se

Detailed Research Findings: The reactivity of sodium borohydride is based on the transfer of a hydride ion (H-) to the electrophilic carbonyl carbon of the ketone. The mechanism involves the formation of an alkoxyborate intermediate, which is then hydrolyzed during workup to yield the alcohol. The lower reactivity of esters compared to ketones towards NaBH4 allows for high selectivity. semanticscholar.orgresearchgate.net The reaction conditions, such as solvent and temperature, can be optimized to maximize this selectivity. Protic solvents like methanol (B129727) or ethanol are typically used, as they activate the carbonyl group and participate in the reaction mechanism. sci-hub.se Low temperatures (e.g., -78 °C to 0 °C) are often employed to further enhance selectivity and prevent over-reduction. sci-hub.se

Table 2: Chemoselective Reduction of Ketoesters with Sodium Borohydride

| Substrate | Reducing Agent | Solvent | Temperature | Product | Yield | Reference |

| Ethyl 4-Oxopentanoate | NaBH4 | Methanol | 0 °C | This compound | >95% | General Knowledge |

| 5-(4-fluorophenyl)-5-oxopentanoic acid | NaBH4 | Methanol | -20 °C | 5-(4-fluorophenyl)-5-hydroxypentanoic acid | High | google.com |

Other Chemical Reduction Strategies

Besides borohydride reagents, catalytic hydrogenation is another prominent method for the reduction of ethyl 4-oxopentanoate.

Detailed Research Findings: Catalytic hydrogenation involves the use of molecular hydrogen (H2) and a heterogeneous or homogeneous metal catalyst. This method is widely used in industrial processes due to its high efficiency and atom economy.

Heterogeneous Catalysis: Supported bimetallic catalysts, such as copper-nickel (Cu-Ni) on supports like alumina (Al2O3), have shown high activity and selectivity for the hydrogenation of ethyl 4-oxopentanoate to this compound. researchgate.net The reaction typically proceeds in two steps: the hydrogenation of the ketone to the hydroxy ester, followed by an intramolecular cyclization (lactonization) to γ-valerolactone (GVL), especially at higher temperatures. researchgate.net By controlling the reaction conditions (temperature, pressure, solvent), the reaction can be stopped at the this compound stage.

Homogeneous Catalysis: As discussed in section 2.1.2.2, homogeneous catalysts, particularly those based on ruthenium, are highly effective, especially for asymmetric reductions. researchgate.netresearchgate.net These reactions are often performed under milder conditions than their heterogeneous counterparts.

Table 3: Comparison of Reduction Strategies for Ethyl 4-Oxopentanoate

| Method | Catalyst/Reagent | Conditions | Selectivity | Advantages |

| Catalytic Hydrogenation | Cu-Ni/Al2O3 | 150-200°C, H2 pressure | High for EHP/GVL | Catalyst recyclable, high throughput |

| Catalytic Transfer Hydrogenation | Ru-complexes, Isopropanol | 80-110°C | High for GVL | Avoids high pressure H2 |

| Chemoselective Reduction | NaBH4 | Low temperature, alcohol solvent | Excellent (ketone vs. ester) | Mild conditions, high selectivity |

Novel Synthetic Routes and Precursors

Alternative synthetic pathways to this compound often utilize cyclic precursors derived from biomass.

Synthesis from Dihydrofuran Derivatives

A key precursor that falls into this category is γ-valerolactone (GVL), which is chemically a 5-methyldihydrofuran-2(3H)-one. wikipedia.org GVL is readily produced from the hydrogenation of levulinic acid, a biomass-derived platform chemical.

Detailed Research Findings: The synthesis of this compound from GVL involves an acid-catalyzed ring-opening reaction with ethanol (ethanolysis). This is an equilibrium-driven process where ethanol acts as both the solvent and the reactant. Solid acid catalysts, such as zeolites or ion-exchange resins, are often used to facilitate the reaction and simplify product purification. The reaction involves the protonation of the lactone carbonyl, followed by nucleophilic attack by ethanol, leading to the ring-opened hydroxy ester. The position of the equilibrium can be influenced by the reaction temperature and the concentration of ethanol.

Routes from 5-Hydroxypentanoic Acid Derivatives

The synthesis of this compound from 5-hydroxypentanoic acid or its derivatives is not a conventional or direct route. Such a transformation would require a multi-step process involving selective functional group manipulations.

Detailed Research Findings: A hypothetical pathway could involve:

Protection of the terminal hydroxyl and carboxylic acid groups of 5-hydroxypentanoic acid.

Selective oxidation of the C4 methylene (B1212753) group to a ketone. This is a challenging step requiring specialized reagents to achieve regioselectivity.

Reduction of the newly formed ketone to a hydroxyl group.

Deprotection to yield the 4,5-dihydroxypentanoic acid, followed by selective manipulation of the terminal hydroxyl group.

A more plausible, albeit indirect, connection involves the cyclization of 5-hydroxypentanoic acid to δ-valerolactone, which is a six-membered ring. Converting this stable lactone into the five-membered γ-valerolactone or directly to this compound is synthetically challenging and not a commonly reported industrial or laboratory procedure. A patent describes the synthesis of a chiral 5-hydroxy derivative, which involves the reduction of a 5-keto precursor, followed by cyclization and subsequent ring-opening, but this does not lead to a 4-hydroxy product. google.com Therefore, routes starting from 5-hydroxypentanoic acid derivatives are considered less viable compared to the reduction of ethyl 4-oxopentanoate or the ethanolysis of γ-valerolactone.

Enantioselective Synthesis and Stereocontrol

Asymmetric Hydrogenation Strategies

Asymmetric hydrogenation using chiral transition metal catalysts represents a powerful tool for the enantioselective synthesis of chiral alcohols from prochiral ketones. This method relies on the transfer of chirality from a ligand to the substrate during the catalytic cycle.

The asymmetric hydrogenation of β-keto esters, a class of compounds to which ethyl levulinate belongs, has been successfully achieved using chiral ruthenium catalysts. researchgate.net These catalysts are typically composed of a ruthenium metal center coordinated to a chiral diphosphine ligand. The ligand's structure is crucial for inducing enantioselectivity.

Several classes of chiral phosphine (B1218219) ligands have been developed and applied in ruthenium-mediated hydrogenation of ketones. nih.gov Among these, atropoisomeric ligands such as SYNPHOS and MeO-BIPHEP have shown excellent performance. nih.gov For instance, catalyst systems like RuCl3/(R)-MeO-BIPHEP have been utilized for the asymmetric hydrogenation of β-keto esters to furnish the corresponding β-hydroxy esters with high enantiomeric purity. Another notable class of catalysts includes those of the type [Ru(biphosphane)(H)(η6-cot)]BF4, which have demonstrated high activity and enantioselectivity in the hydrogenation of various ketones. nih.gov The choice of ligand and reaction conditions can be tailored to favor the formation of a specific enantiomer of the resulting alcohol.

Table 1: Examples of Chiral Ruthenium Catalysts in Asymmetric Hydrogenation

| Catalyst System | Chiral Ligand | Substrate Class |

|---|---|---|

| Ru-SYNPHOS | SYNPHOS | Ketones |

| RuCl3/(R)-MeO-BIPHEP | (R)-MeO-BIPHEP | β-keto esters |

| [Ru(diphosphane)(diamine)] | Diphosphane/Diamine | Ketones |

The primary goal of asymmetric hydrogenation is to achieve a high enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other. With chiral ruthenium catalysts, it is often possible to obtain enantiomeric excesses exceeding 90% for the hydrogenation of ketones. nih.gov

Stereochemical control is dictated by the interaction between the chiral catalyst and the prochiral substrate. The chiral ligand creates a chiral environment around the metal center, forcing the substrate to bind in a specific orientation. This orientation then determines which face of the carbonyl group is exposed to the incoming hydrogen, leading to the preferential formation of one enantiomer. The recognition capabilities of the catalyst, such as those observed with Ru-SYNPHOS for a wide range of ketones, are superior to many other systems. nih.gov This high degree of control is essential for the synthesis of optically pure compounds like the enantiomers of ethyl 4-hydroxypentanoate (B1260314).

Biocatalytic Approaches to Chiral Enantiomers

Biocatalysis offers an environmentally benign and highly selective alternative to chemical catalysis for the synthesis of chiral molecules. Enzymes, particularly oxidoreductases, can catalyze the reduction of ketones with exceptional stereospecificity under mild reaction conditions.

Carbonyl reductases are a class of enzymes that have been extensively studied for the asymmetric reduction of prochiral ketones. A notable source of these enzymes is the yeast Candida parapsilosis, which produces several stereospecific carbonyl reductases. These enzymes have demonstrated high catalytic activities and stereoselectivities in the reduction of various ketones, including β-ketoesters.

For example, novel anti-Prelog stereospecific carbonyl reductases (SCRs) have been identified in Candida parapsilosis. These enzymes, along with an alcohol dehydrogenase (cpadh) from the same organism, exhibit high activity towards substrates like ethyl 4-chloro-3-oxobutyrate, a close structural analog of ethyl levulinate. This suggests their potential for the highly selective reduction of ethyl levulinate to either the (R)- or (S)-enantiomer of ethyl 4-hydroxypentanoate, depending on the specific enzyme used. Some of these enzymes are (R)-specific, while others are (S)-specific, allowing for the targeted synthesis of the desired enantiomer. mdpi.com

Table 2: Carbonyl Reductases from Candida parapsilosis and Their Properties

| Enzyme | Stereospecificity | Coenzyme | Potential Substrates |

|---|---|---|---|

| SCR1 | anti-Prelog ((S)-specific) | NADPH | Acetophenone derivatives, β-ketoesters |

| SCR3 | anti-Prelog ((S)-specific) | NADPH | Chloro-substituted 2-hydroxyacetophenones, β-ketoesters |

| CpCR | (R)-specific | NADPH | Ketones, ketoesters, aldehydes |

A major challenge in the application of many oxidoreductases is their dependence on expensive nicotinamide (B372718) cofactors such as NADPH or NADH. researchgate.net To make these biocatalytic processes economically viable, the cofactor must be regenerated in situ. This is often achieved through a substrate-coupled regeneration system, where a second enzyme and a co-substrate are added to the reaction mixture. researchgate.net

Commonly used systems involve a dehydrogenase that oxidizes a cheap sacrificial substrate, thereby reducing the oxidized cofactor (NADP+ or NAD+) back to its active form (NADPH or NADH). For example, glucose dehydrogenase (GDH) can be used to oxidize glucose to gluconolactone, regenerating NADPH. Similarly, formate dehydrogenase (FDH) can oxidize formate to carbon dioxide, regenerating NADH. researchgate.net These regeneration systems are crucial for driving the primary reduction reaction to completion and minimizing the cost associated with the cofactor. nih.gov

The stereoselective conversion of ketopentanoates, such as ethyl 4-oxopentanoate (B1231505) (ethyl levulinate), is a key application of biocatalysis. The high chemo-, regio-, and stereoselectivity of enzymes allows for the production of optically pure hydroxy esters that are valuable chiral building blocks.

The carbonyl reductases from Candida parapsilosis are particularly well-suited for this purpose. Their demonstrated high activity and enantioselectivity towards β-ketoesters like ethyl 4-chloro-3-oxobutyrate indicate their strong potential for the asymmetric reduction of ethyl levulinate. By selecting the appropriate enzyme, either the (R)- or (S)-enantiomer of this compound can be synthesized with high enantiomeric excess. This biocatalytic approach avoids the use of heavy metals and often proceeds under milder conditions than traditional chemical methods, making it a more sustainable option for the production of chiral chemicals.

Biochemical Transformations and Enzymatic Activity

Role in Metabolic Pathways

The metabolic pathways involving 4-hydroxypentanoate (B1260314) are primarily characterized by enzymatic reduction and its subsequent integration into central metabolism, likely through acyl-CoA intermediates.

Enzymatic Reduction of Levulinate to 4-Hydroxypentanoate

The conversion of levulinic acid (levulinate) to 4-hydroxyvaleric acid (4-hydroxypentanoate) is a key enzymatic reduction step. While the wild-type 3-hydroxybutyrate (B1226725) dehydrogenase (3HBDH) from Alcaligenes faecalis does not show activity towards levulinic acid, protein engineering has successfully overcome this limitation. researchgate.net A rationally designed double mutant, His144Leu/Trp187Phe, demonstrated catalytic activity for the reduction of levulinic acid. researchgate.net

In a study utilizing this engineered enzyme, a 57% conversion of levulinic acid to 4-hydroxyvaleric acid was achieved within 24 hours, whereas the wild-type enzyme yielded no conversion. researchgate.net This highlights the potential for biocatalytic production of 4-hydroxypentanoate from biomass-derived levulinic acid. researchgate.net Further research has explored the use of engineered glutamate (B1630785) dehydrogenase from Escherichia coli for the synthesis of (R)-4-aminopentanoic acid from levulinic acid, demonstrating the versatility of enzymatic systems in modifying this precursor. researchgate.netfao.org

| Enzyme | Substrate | Product | Conversion Rate | Time (hours) |

|---|---|---|---|---|

| Engineered 3-hydroxybutyrate dehydrogenase (His144Leu/Trp187Phe) | Levulinic Acid | 4-Hydroxyvaleric Acid | 57% | 24 |

| Wild-type 3-hydroxybutyrate dehydrogenase | Levulinic Acid | 4-Hydroxyvaleric Acid | 0% | 24 |

Interconversion with Related Metabolic Intermediates

Once formed, 4-hydroxypentanoate can be activated to its coenzyme A (CoA) thioester, 4-hydroxypentanoyl-CoA, allowing it to enter central metabolic pathways such as β-oxidation. The metabolism of fatty acids and related compounds often proceeds through their acyl-CoA derivatives. For instance, 4-hydroxydecanoyl-CoA is recognized as a medium-chain acyl-CoA and is a substrate for medium-chain acyl-CoA dehydrogenase, a key enzyme in β-oxidation. hmdb.ca This process involves a series of enzymatic reactions that shorten the acyl chain, generating acetyl-CoA, which can then enter the citric acid cycle for energy production.

The involvement of acyl-CoA synthetases is crucial for activating compounds like 4-hydroxypentanoate. These enzymes catalyze the formation of the acyl-CoA thioester, a critical step for their further metabolism. nih.gov The functional interplay between acyl-CoA synthetases and other metabolic enzymes underscores the integration of these pathways. plos.org

Enzyme Characterization and Mechanism

The efficiency and specificity of the biochemical transformations involving ethyl 4-hydroxypentanoate are determined by the characteristics of the enzymes involved.

Regio- and Enantioselectivity of Biocatalysts

Biocatalysts, such as enzymes, are known for their high degree of regio- and enantioselectivity, which is crucial for the synthesis of chiral molecules. While specific studies on the direct enzymatic synthesis of this compound are limited, research on related enzymes provides valuable insights.

Vinylpyruvate hydratases, for example, catalyze the conversion of 2-hydroxy-2,4-pentadienoate to 2-keto-4S-hydroxypentanoate. nih.gov Stereochemical analysis of this reaction has shown that these enzymes exhibit high stereospecificity. This suggests that biocatalysts involved in the synthesis or modification of 4-hydroxypentanoate and its esters would likely demonstrate significant control over the stereochemistry of the product. The pursuit of biocatalysis in chemical synthesis is often driven by the need for high-yielding, chemo-, regio-, and enantioselective reactions. dntb.gov.ua

Influence of Cofactors and Environmental Conditions on Enzymatic Activity

The activity of enzymes is highly dependent on various factors, including the presence of cofactors and prevailing environmental conditions such as temperature and pH. Dehydrogenases, which are central to the reduction of levulinate, typically require a nicotinamide (B372718) cofactor, such as NADH or NADPH, as a reducing equivalent. The regeneration of these cofactors is a critical aspect of designing efficient biocatalytic processes.

Environmental conditions also play a significant role. Enzyme activity is optimal within a specific range of temperature and pH, and deviations from these optima can lead to a decrease in catalytic efficiency or even denaturation of the enzyme. researchgate.net For instance, the activity of dehydrogenases can be influenced by the pH of the reaction medium. international-agrophysics.org The thermal stability of an enzyme is another critical factor, with the "Equilibrium Model" describing how temperature affects the equilibrium between active and inactive forms of the enzyme. researchgate.netnih.gov

| Factor | Influence on Enzyme Activity |

|---|---|

| Cofactors (e.g., NADH, NADPH) | Required by many dehydrogenases for redox reactions. Their availability and regeneration can be rate-limiting. |

| Temperature | Activity increases with temperature up to an optimum, beyond which denaturation and loss of activity occur. |

| pH | Each enzyme has an optimal pH range for activity. Extreme pH values can lead to irreversible denaturation. |

Role As a Key Intermediate and Chiral Building Block in Organic Synthesis

Precursor for γ-Valerolactone (GVL) Synthesis

The formation of GVL from ethyl 4-hydroxypentanoate (B1260314) occurs through an intramolecular esterification, also known as lactonization. researchgate.net In this reaction, the hydroxyl group (-OH) at the 4-position of the molecule attacks the carbonyl carbon of the ethyl ester group. This nucleophilic attack leads to the formation of a five-membered ring structure and the elimination of an ethanol (B145695) molecule. researchgate.net

This lactonization is a reversible reaction. researchgate.net The process can be driven to completion by removing the ethanol byproduct as it forms. The reaction can be catalyzed by acids or can occur thermally. researchgate.net For instance, ethyl 4-hydroxypentanoate is known to be thermally unstable and can convert to GVL during processes like vacuum distillation. researchgate.net The presence of solid acid catalysts can significantly enhance the rate of this dealcoholization and cyclization step. researchgate.net

To streamline the production of GVL from ethyl levulinate, significant research has focused on developing bifunctional catalysts that can facilitate both the initial hydrogenation and the subsequent lactonization in a single reactor, a process known as one-pot conversion. nih.govnih.govfrontiersin.org These catalysts possess two types of active sites: metallic sites for hydrogenation and acidic sites for the dehydration and cyclization of the this compound intermediate. rsc.orgnih.gov

The metallic component is typically a noble metal like Ruthenium (Ru) or a non-noble metal such as Copper (Cu) or Nickel (Ni), which is active for hydrogenating the carbonyl group of ethyl levulinate. researchgate.netnih.gov The acidic sites are often provided by the catalyst support material, which can include metal oxides like alumina (B75360) (Al₂O₃), zirconia (ZrO₂), or functionalized materials. researchgate.netnih.gov For example, catalysts combining copper and nickel on an alumina support have shown high activity for both the hydrogenation of ethyl levulinate to this compound and its subsequent intramolecular esterification to GVL. researchgate.net Similarly, ruthenium nanoparticles supported on materials with strong Brønsted acid sites, such as sulfonic acid-functionalized metal-organic frameworks (MOFs), have demonstrated enhanced conversion of the intermediate to the final GVL product. nih.gov

| Catalyst | Hydrogen Source | Temperature (°C) | Time (h) | GVL Yield (%) | Reference |

| Cu-Ni/Al₂O₃ | H₂ | 180 | - | 98 | researchgate.net |

| Ru/UiO-66-SO₃H | H₂ | 100 | 5 | 100 | nih.gov |

| Zr-based | 2-propanol | 160 | 8 | 94 | nih.gov |

| Zr-Beta Zeolite | Isopropanol | 110 | 8 | 88.7 | mdpi.com |

Chiral Synthon in Complex Molecule Construction

The carbon atom bearing the hydroxyl group in this compound is a stereocenter. This means the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-ethyl 4-hydroxypentanoate and (S)-ethyl 4-hydroxypentanoate. Access to enantiomerically pure forms of this compound makes it a valuable chiral building block, or synthon, for the asymmetric synthesis of complex target molecules. nih.govresearchgate.net

Optically active lactones are important structural motifs found in many natural products and are useful intermediates in the synthesis of pharmaceuticals. google.comresearchgate.netgoogle.comresearchgate.net By starting with an enantiomerically pure form of this compound, it is possible to synthesize the corresponding optically active (R)- or (S)-γ-valerolactone. This is achieved through the same intramolecular lactonization pathway described previously, which typically proceeds without affecting the configuration of the stereocenter.

The synthesis of homochiral compounds from non-chiral starting materials using chiral metal catalysts is a powerful technique in modern organic chemistry. nih.govnih.gov Alternatively, enzymatic resolution processes can be used to separate racemic mixtures of hydroxy esters, providing access to the individual enantiomers that serve as precursors to optically active lactones. google.com These chiral lactones can then be used in further synthetic steps to build more complex molecular architectures with defined stereochemistry.

Nitrogen-containing heterocycles are fundamental structural units in a vast array of pharmaceuticals and biologically active compounds. organic-chemistry.orgmdpi.comgoogle.com this compound can serve as a versatile starting material for the synthesis of such molecules. The hydroxyl group can be chemically transformed into an amino group to generate derivatives like ethyl 4-aminopentanoate or related amino-hydroxypentanoates.

This transformation can be achieved through standard synthetic organic methodologies, such as converting the alcohol to a good leaving group (e.g., a tosylate or mesylate), followed by displacement with an azide (B81097) and subsequent reduction to the amine. The resulting amino ester possesses the necessary functional groups to undergo intramolecular cyclization to form nitrogen-containing rings, such as lactams (cyclic amides). These heterocyclic structures can then be further modified to create a diverse range of complex nitrogenous compounds.

Application in Polymer Chemistry

This compound and its derivative, GVL, are recognized as important precursors for the synthesis of renewable polymers. The ring-opening of GVL can lead to 4-hydroxypentanoic acid, which itself can be a monomer for polyesters. acs.orggoogle.com

More significantly, the hydrogenation of GVL (derived from this compound) can produce 1,4-pentanediol (B150768) (1,4-PDO). researchgate.net 1,4-Pentanediol is a valuable diol monomer that can be used in the production of polyesters and polyurethanes. researchgate.net These polymers have a wide range of applications, and sourcing their monomers from renewable biomass via intermediates like this compound is a key goal of sustainable chemistry. Furthermore, hydroxyvalerate units are components of certain biodegradable polymers like polyhydroxybutyrate-co-hydroxyvalerate (PHBV), highlighting the relevance of C5 hydroxy-acid derivatives in the field of bioplastics. mdpi.com

Role as a Monomer in Biodegradable Polymer Synthesis

The global challenge of plastic pollution has intensified the search for biodegradable alternatives to conventional petroleum-based plastics. Polyhydroxyalkanoates (PHAs) are a family of biodegradable polyesters produced by microorganisms that have garnered significant attention as a sustainable alternative. nih.gov These polymers are fully biodegradable in various environments and can be produced from renewable resources.

PHAs are composed of various hydroxyalkanoate monomers. This compound is the ethyl ester of 4-hydroxypentanoic acid (also known as 4-hydroxyvaleric acid, 4HV). This structure makes it a potential precursor for the synthesis of poly(4-hydroxyvalerate) [P(4HV)] homopolymers or copolymers containing 4HV units. The incorporation of different monomers into the PHA backbone allows for the tailoring of the polymer's physical and mechanical properties, such as crystallinity, melting point, and flexibility.

The biosynthesis of PHAs involves the enzymatic polymerization of hydroxyacyl-CoA thioesters. Therefore, for this compound to be utilized by PHA-producing microorganisms, it would first need to be hydrolyzed to 4-hydroxypentanoic acid and then activated to 4-hydroxyvaleryl-CoA. While the microbial synthesis of PHAs containing 4-hydroxybutyrate (4HB) and 3-hydroxyvalerate (B1259860) (3HV) from various precursors has been extensively studied, the direct use of this compound or 4-hydroxyvalerate is less common. mdpi.comoup.com However, the metabolic pathways for incorporating structurally similar monomers are well-established, suggesting the feasibility of producing P(4HV)-containing bioplastics.

Alternatively, chemical synthesis routes, such as polycondensation or ring-opening polymerization of the corresponding lactone (γ-valerolactone), can be employed to produce P(4HV). In a polycondensation approach, the direct polymerization of 4-hydroxypentanoic acid or the transesterification of its esters, like this compound, could yield the desired polymer.

Table 2: Examples of Monomers Used in the Synthesis of Polyhydroxyalkanoates (PHAs)

| Monomer Unit | Abbreviation | Common Precursors |

| 3-Hydroxybutyrate (B1226725) | 3HB | Glucose, Acetic Acid |

| 3-Hydroxyvalerate | 3HV | Propionic Acid, Valeric Acid |

| 4-Hydroxybutyrate | 4HB | γ-Butyrolactone, 1,4-Butanediol |

| 4-Hydroxyvalerate | 4HV | 4-Hydroxypentanoic acid, γ-Valerolactone |

| 3-Hydroxyhexanoate | 3HHx | Hexanoic Acid, Fatty Acids |

The properties of polymers containing 4HV would be expected to differ from those of more common PHAs like poly(3-hydroxybutyrate) (P3HB). The presence of a side chain (the methyl group at the C4 position) and the different position of the hydroxyl group would influence the polymer's crystallinity and thermal properties, potentially leading to materials with unique characteristics suitable for specific applications.

This compound stands as a promising molecule with dual utility in the chemical sciences. Its chiral nature makes it a candidate for sophisticated organic synthesis, offering a route to enantiomerically pure complex molecules. Concurrently, its structure positions it as a potential monomer for the next generation of biodegradable polymers, contributing to the development of sustainable materials. Further research into the specific applications and polymerization of this compound will be crucial in fully realizing its potential in both fine chemical synthesis and the bioplastics industry.

Mechanistic and Computational Investigations

Reaction Mechanism Elucidation

The reaction pathway can be summarized as follows:

Hydrogenation: The carbonyl group of ethyl levulinate is hydrogenated to form ethyl 4-hydroxypentanoate (B1260314). This step typically requires a catalyst with active metal sites, such as ruthenium, copper, or nickel. researchgate.netresearchgate.net

Lactonization: The resulting ethyl 4-hydroxypentanoate undergoes an intramolecular cyclization to form the five-membered ring of GVL, with the concurrent elimination of an ethanol (B145695) molecule. This step is often facilitated by acid catalysts. researchgate.net

The process is considered a tandem catalytic system where both metal and acid functionalities are crucial for high yields of GVL from ethyl levulinate. researchgate.net The intramolecular esterification of this compound to GVL is a reversible reaction. researchgate.net

The conversion of this compound to GVL proceeds through a tetrahedral intermediate formed during the intramolecular cyclization. The mechanism involves the nucleophilic attack of the hydroxyl group onto the carbonyl carbon of the ester. This is followed by the departure of the ethoxy group, which abstracts a proton to form ethanol.

In the broader context of converting levulinic acid to GVL, 4-hydroxypentanoic acid is another key intermediate. acs.org The hydrogenation of levulinic acid can first lead to 4-hydroxypentanoic acid, which then undergoes lactonization to form GVL. acs.org In the case of ethyl levulinate conversion, this compound is the analogous central intermediate.

Computational studies on similar ester hydrogenation reactions suggest the involvement of a six-membered cyclic transition state for the transfer of hydrogen atoms to the ester. acs.orgnih.gov For the lactonization of hydroxy acids, a tetrahedral intermediate is formed, and the stability of this intermediate and the associated transition states dictates the reaction rate. researchgate.net

Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in providing a molecular-level understanding of the conversion of this compound and related compounds. These studies help in predicting reaction feasibility, understanding catalyst-substrate interactions, and guiding the design of more efficient catalysts.

DFT simulations have been employed to investigate the lactonization of hydroxy acids, which is analogous to the cyclization of this compound. For the interconversion of hydroxy acids and lactones, DFT studies have shown that the activation energy barriers are crucial in determining the reaction pathway. researchgate.netnih.gov

For instance, in the case of atorvastatin, which also undergoes a hydroxy acid-lactone interconversion, the activation energy for lactonization under acidic conditions was calculated to be around 19 kcal/mol. researchgate.netnih.gov The hydrolysis (ring-opening) was found to have a lower activation barrier under basic conditions. researchgate.netnih.gov One-step interconversion under physiological conditions was deemed unfavorable due to a high activation energy barrier of approximately 35 kcal/mol. researchgate.netnih.gov

These findings suggest that for the lactonization of this compound to GVL, the presence of an acid or base catalyst is critical to lower the activation energy barrier and facilitate the reaction. The reaction is thermodynamically driven, but kinetically controlled by the height of these energy barriers.

Below is a table summarizing representative activation energies for analogous hydroxy acid-lactone interconversions from DFT studies, which can provide an estimate for the cyclization of this compound.

| Reaction Condition | Transformation | Activation Energy (kcal/mol) | Reference |

| Acidic | Lactonization | 19 | researchgate.netnih.gov |

| Acidic | Hydrolysis | 22-28 | researchgate.net |

| Basic | Lactonization | 28 | researchgate.netresearchgate.net |

| Basic | Hydrolysis | 6-9 | researchgate.netnih.govresearchgate.net |

| Neutral (one-step) | Interconversion | >35 | researchgate.netnih.gov |

Computational modeling plays a significant role in understanding the active sites of catalysts and in designing new catalytic materials. For the conversion of ethyl levulinate to GVL, where this compound is an intermediate, bifunctional catalysts with both metal and acid sites are required. researchgate.net

Active site modeling helps in understanding how the substrate, this compound, interacts with the catalyst surface. For the hydrogenation step, modeling can reveal the preferred adsorption geometries of the carbonyl group on the metal surface. For the lactonization step, modeling can elucidate the role of acidic sites in protonating the ester carbonyl, thereby activating it for nucleophilic attack by the hydroxyl group.

The principles derived from these computational studies guide the synthesis of catalysts with optimized properties. For example, by understanding the required proximity of metal and acid sites, catalysts can be designed to facilitate the tandem reaction sequence efficiently, minimizing the formation of side products. The introduction of sulfonic groups into a catalyst framework, for instance, has been shown to enhance the conversion of ethyl levulinate to GVL by providing strong Brønsted acid sites that facilitate the transesterification of the intermediate this compound. rsc.org

Advanced Analytical Techniques for Research Characterization

Spectroscopic Characterization (e.g., NMR, MS for product verification and structural analysis)

Spectroscopic methods are fundamental for the structural elucidation and verification of ethyl 4-hydroxypentanoate (B1260314). Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): In a typical ¹H NMR spectrum of ethyl 4-hydroxypentanoate, distinct signals corresponding to the different proton environments in the molecule are observed. The ethyl ester group gives rise to a characteristic quartet and triplet pattern. The protons on the pentanoate backbone appear as multiplets, and the proton attached to the carbon bearing the hydroxyl group, as well as the methyl group proton, will have specific chemical shifts and coupling patterns that are crucial for confirming the structure.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the ester group will appear at a characteristic downfield chemical shift. The chemical shifts of the other carbon atoms, including the one bonded to the hydroxyl group, provide definitive evidence for the compound's structure.

Typical ¹H and ¹³C NMR data for this compound: (Note: Actual chemical shifts (δ) in ppm can vary slightly depending on the solvent and instrument used.)

| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

| CH₃-CH(OH)- | ~1.20 | Doublet | ~23.0 |

| -CH(OH)- | ~3.80 | Multiplet | ~65.0 |

| -CH₂-CH(OH)- | ~1.80 | Multiplet | ~35.0 |

| -CH₂-C(O)O- | ~2.40 | Triplet | ~30.0 |

| -C(O)O- | - | - | ~173.0 |

| -O-CH₂-CH₃ | ~4.10 | Quartet | ~60.0 |

| -O-CH₂-CH₃ | ~1.25 | Triplet | ~14.0 |

Mass Spectrometry (MS) is employed to determine the molecular weight and to gain structural information through fragmentation analysis. In electron ionization (EI) mass spectrometry, the this compound molecule is ionized, and the resulting molecular ion and its fragments are detected. The mass-to-charge ratio (m/z) of the molecular ion confirms the compound's molecular weight. The fragmentation pattern, which involves the cleavage of specific bonds, provides valuable structural information.

Expected Fragmentation Pattern in the Mass Spectrum of this compound:

| m/z Value | Possible Fragment Ion | Origin of Fragment |

| 146 | [C₇H₁₄O₃]⁺• | Molecular Ion |

| 131 | [M - CH₃]⁺ | Loss of a methyl group |

| 101 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 88 | [M - C₂H₅OH]⁺ | Loss of ethanol (B145695) |

| 73 | [C(O)OCH₂CH₃]⁺ | Fragment from the ester group |

| 45 | [C₂H₅O]⁺ | Ethoxy group fragment |

| 43 | [CH₃CO]⁺ | Acetyl fragment from cleavage |

Chromatographic Methods (e.g., GC, HPLC for purity, quantification, and enantiomeric excess determination)

Chromatographic techniques are essential for assessing the purity of this compound, quantifying its concentration in reaction mixtures, and determining the enantiomeric excess of this chiral molecule.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For purity determination, a sample of this compound is injected into the GC, where it is vaporized and carried by an inert gas through a column. The separation is based on the differential partitioning of the components between the mobile gas phase and a stationary phase coated on the column. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. The purity of the sample can be determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. For purity analysis of this compound, a reversed-phase HPLC method is often employed, using a nonpolar stationary phase and a polar mobile phase.

A critical application of HPLC in the context of this compound is the determination of its enantiomeric excess (ee) . Since the two enantiomers of a chiral compound have identical physical properties in a non-chiral environment, their separation requires a chiral environment. This is achieved by using a chiral stationary phase (CSP) in the HPLC column. The enantiomers interact differently with the CSP, leading to different retention times and their separation into two distinct peaks in the chromatogram. The enantiomeric excess can then be calculated from the areas of the two peaks.

General Parameters for Chiral HPLC Separation of this compound:

| Parameter | Typical Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV detector (at a wavelength where the compound absorbs) |

| Temperature | Controlled, often near ambient |

Catalyst Characterization Techniques (e.g., XRD, TEM, TPD, TPR, XPS for understanding catalyst properties)

The synthesis of this compound often involves the catalytic hydrogenation of ethyl levulinate. The efficiency and selectivity of this reaction are highly dependent on the properties of the catalyst. Therefore, a thorough characterization of the catalyst is crucial.

X-ray Diffraction (XRD) is used to identify the crystalline phases present in the catalyst and to determine the crystallite size of the active metal particles. The positions and intensities of the diffraction peaks provide a fingerprint for the crystalline structure of the catalyst support and the metallic phase. The broadening of the diffraction peaks can be used to estimate the average crystallite size of the metal nanoparticles using the Scherrer equation. For instance, in the case of a Ru/SBA-15 catalyst, XRD can confirm the amorphous nature of the SBA-15 support and identify the diffraction peaks corresponding to metallic ruthenium. researchgate.net

Transmission Electron Microscopy (TEM) provides direct visualization of the catalyst's morphology, including the size, shape, and distribution of the metal nanoparticles on the support. High-resolution TEM (HR-TEM) can even reveal the crystal lattice of the nanoparticles. This information is vital for understanding how the catalyst's structure influences its activity and selectivity. For example, TEM images of a Ru/SBA-15 catalyst can show the uniform dispersion of ruthenium nanoparticles within the mesoporous channels of the silica (B1680970) support. researchgate.netgriffith.edu.au

Temperature-Programmed Desorption (TPD) is used to study the acidic or basic properties of the catalyst surface. In a typical TPD experiment, a probe molecule (e.g., ammonia (B1221849) for acidity, CO₂ for basicity) is adsorbed onto the catalyst surface, and then the temperature is increased at a constant rate. The temperature at which the probe molecule desorbs is related to the strength of the acid or base sites. This information is important as the acidity of the support can influence the reaction pathway. For instance, NH₃-TPD can be used to characterize the acid sites on a Ni-Cu bimetallic catalyst. researchgate.net

Temperature-Programmed Reduction (TPR) provides information about the reducibility of the metal species in the catalyst. The catalyst is heated in a stream of a reducing gas (typically hydrogen), and the consumption of the reducing gas is monitored as a function of temperature. The temperature at which reduction occurs indicates the ease of reduction of the metal oxides, which can be related to the metal-support interaction. H₂-TPR profiles of Ni-Cu bimetallic catalysts can reveal the different reduction temperatures of nickel and copper oxides, providing insights into the formation of alloys or segregated phases. researchgate.netresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical state of the elements on the catalyst surface. By analyzing the binding energies of the core-level electrons, one can determine the oxidation state of the metal species and identify the presence of different chemical environments. For example, XPS can be used to analyze the surface composition and oxidation states of zirconium in ZrO₂-based catalysts, which are active in the transfer hydrogenation of ethyl levulinate. researchgate.netiitm.ac.in

Summary of Catalyst Characterization Techniques and Findings:

| Technique | Information Obtained | Example Finding for Catalysts in this compound Synthesis | Reference |

| XRD | Crystalline structure, phase identification, crystallite size | Confirmed the presence of metallic ruthenium and the amorphous nature of the SBA-15 support. | researchgate.net |

| TEM | Particle size, shape, and distribution of metal nanoparticles | Showed uniform dispersion of Ru nanoparticles within the mesopores of SBA-15. | griffith.edu.au |

| TPD | Acidity or basicity of the catalyst surface | Characterized the acid sites on Ni-Cu bimetallic catalysts using NH₃-TPD. | researchgate.net |

| TPR | Reducibility of metal species, metal-support interaction | Revealed the reduction behavior of Ni and Cu oxides in bimetallic catalysts. | researchgate.net |

| XPS | Surface elemental composition, oxidation states of elements | Determined the surface composition and chemical state of Zr in ZrO₂-based catalysts. | researchgate.netiitm.ac.in |

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Sustainable Production

The sustainable production of ethyl 4-hydroxypentanoate (B1260314) is intrinsically linked to the development of efficient and robust catalytic systems, primarily focusing on the selective hydrogenation of ethyl levulinate, which is derived from biomass. Current research is geared towards overcoming the limitations of traditional catalysts, such as harsh reaction conditions and the use of noble metals.

Future efforts will likely concentrate on the design of heterogeneous catalysts that offer high activity, selectivity, and stability under mild conditions. A key area of investigation is the use of non-precious metal-based catalysts. For instance, supported copper-nickel (Cu-Ni) bimetallic catalysts have shown promise in the conversion of ethyl levulinate. researchgate.net The choice of support material, such as Al2O3, SiO2, ZrO2, and TiO2, has been found to significantly influence the catalytic activity, with Cu-Ni supported on Al2O3 demonstrating high efficacy for the hydrogenation of ethyl levulinate to ethyl 4-hydroxypentanoate and its subsequent conversion to γ-valerolactone (GVL). researchgate.net

The development of bifunctional catalysts that can facilitate both the hydrogenation of the keto group of ethyl levulinate and the subsequent intramolecular esterification to GVL is a significant trend. researchgate.net This approach simplifies the process by combining multiple reaction steps into a single pot.

Furthermore, research into solid acid catalysts for the esterification of levulinic acid to produce ethyl levulinate, the precursor to this compound, is also crucial for a fully sustainable production pathway. researchgate.netaidic.it Mesoporous stannosilicates and solid super acids are being explored as alternatives to traditional homogeneous acid catalysts, offering advantages like easier separation and reusability. aidic.itnih.gov

Table 1: Comparison of Catalytic Systems for Reactions Related to this compound Production

| Catalyst Type | Reaction | Key Findings | Reference |

|---|---|---|---|

| Supported Cu-Ni on Al2O3 | Ethyl levulinate hydrogenation | High activity for conversion to this compound and GVL. | researchgate.net |

| Mesoporous Stannosilicates | Levulinic acid esterification | Effective heterogeneous catalysts for producing levulinate esters. | nih.gov |

| Solid Super Acid (40% H3PW12O40/ZrO2) | Levulinic acid esterification | High yield of ethyl levulinate under optimized conditions. | aidic.it |

Exploration of New Biocatalysts with Enhanced Selectivity

Biocatalysis offers a green and highly selective alternative to conventional chemical synthesis. The use of enzymes, particularly lipases, for the synthesis of esters is a well-established field, and its application to the production of this compound holds significant promise.

Future research will focus on the discovery and engineering of novel biocatalysts with enhanced selectivity for the synthesis of this compound. This includes screening for new microbial lipases with inherent activity towards the specific substrates or employing protein engineering techniques to improve the performance of existing enzymes. Immobilization of lipases is another critical area of research, as it enhances their stability and reusability, making the process more economically viable. nih.gov

The kinetic resolution of racemic mixtures using lipases to produce enantiomerically pure forms of chiral molecules is a powerful application of biocatalysis. nih.gov Given that this compound is a chiral molecule, the development of stereoselective biocatalysts for its production would be highly valuable for applications in pharmaceuticals and fine chemicals. For instance, lipase-catalyzed hydrolysis has been successfully used to prepare key chiral intermediates for various drugs. nih.gov

Moreover, the use of whole-cell biocatalysts, which can co-express the necessary enzymes and cofactors, presents a promising avenue for the efficient and cost-effective synthesis of chiral hydroxy esters.

Advanced Mechanistic Insights through in situ and Computational Studies

A fundamental understanding of the reaction mechanisms is paramount for the rational design of more efficient catalysts and the optimization of reaction conditions. Future research will increasingly rely on advanced analytical techniques and computational modeling to gain deeper insights into the synthesis of this compound.

In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide real-time information on the transformation of reactants, the formation of intermediates, and the interaction of molecules with the catalyst surface. These studies are crucial for elucidating the reaction pathways and identifying rate-determining steps.

Computational studies, particularly Density Functional Theory (DFT), are becoming indispensable tools in catalysis research. researchgate.net DFT calculations can be employed to model the adsorption of reactants on catalyst surfaces, determine the energetics of different reaction pathways, and predict the structures of transition states. acs.org For example, DFT studies have been used to investigate the interconversion of γ-valerolactone and its precursors, providing valuable insights into the thermodynamics of the reaction. acs.org Such computational approaches can accelerate the discovery of new catalysts by enabling a virtual screening of materials and predicting their catalytic performance.

Expansion of Synthetic Utility in Value-Added Chemical Synthesis

This compound is a valuable building block with the potential for conversion into a wide array of high-value chemicals. A primary focus of future research will be to expand its synthetic utility beyond its current role as an intermediate in the production of γ-valerolactone (GVL).

GVL itself is a highly sought-after platform chemical, recognized for its applications as a green solvent, a fuel additive, and a precursor for the synthesis of biofuels and polymers. wikipedia.org The efficient and selective conversion of this compound to GVL through intramolecular esterification is a key area of ongoing research. researchgate.net

Furthermore, the functional groups present in this compound—a hydroxyl group and an ester group—offer multiple avenues for chemical modification. For example, the hydroxyl group can be a site for etherification reactions. Research has demonstrated the synthesis of ethyl-4-ethoxy pentanoate (EEP) from ethyl levulinate, a reaction that likely proceeds through an this compound intermediate. nih.gov EEP is being investigated as a potential biofuel.

The development of novel synthetic routes starting from this compound to produce specialty chemicals, such as pharmaceuticals, agrochemicals, and biodegradable polymers, represents a significant opportunity for future research.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Adipic acid |

| Al2O3 |

| Copper-nickel (Cu-Ni) |

| Ethyl 4-ethoxy pentanoate (EEP) |

| This compound |

| Ethyl levulinate |

| γ-valerolactone (GVL) |

| H3PW12O40/ZrO2 |

| Levulinic acid |

| SiO2 |

| TiO2 |

Q & A

Q. How should in vivo studies be designed to assess EHP-induced neurotoxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester structure](https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139034293&t=l)